Methyl 5-[(3-methoxy-2-oxopyridin-1-yl)methyl]-3-methylfuran-2-carboxylate
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Overview
Description
Methyl 5-[(3-methoxy-2-oxopyridin-1-yl)methyl]-3-methylfuran-2-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a furan ring substituted with a carboxylate ester and a pyridinone moiety, making it an interesting subject for synthetic and application-oriented research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(3-methoxy-2-oxopyridin-1-yl)methyl]-3-methylfuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the carboxylate ester group. The pyridinone moiety is then attached through a series of nucleophilic substitution reactions.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Esterification: The carboxylate ester group is introduced through esterification, typically using methanol and a strong acid like sulfuric acid.
Attachment of the Pyridinone Moiety: The pyridinone group is introduced via nucleophilic substitution, where a suitable pyridinone derivative reacts with the furan ester under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(3-methoxy-2-oxopyridin-1-yl)methyl]-3-methylfuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the pyridinone moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the ester group would produce the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, Methyl 5-[(3-methoxy-2-oxopyridin-1-yl)methyl]-3-methylfuran-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound could be investigated for its potential pharmacological properties. The presence of the pyridinone moiety suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of Methyl 5-[(3-methoxy-2-oxopyridin-1-yl)methyl]-3-methylfuran-2-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(2-oxopyridin-1-yl)methyl]-3-methylfuran-2-carboxylate
- Ethyl 5-[(3-methoxy-2-oxopyridin-1-yl)methyl]-3-methylfuran-2-carboxylate
- Methyl 5-[(3-methoxy-2-oxopyridin-1-yl)methyl]-2-methylfuran-3-carboxylate
Uniqueness
Methyl 5-[(3-methoxy-2-oxopyridin-1-yl)methyl]-3-methylfuran-2-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged to develop specialized applications that similar compounds might not be able to achieve.
Properties
IUPAC Name |
methyl 5-[(3-methoxy-2-oxopyridin-1-yl)methyl]-3-methylfuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-9-7-10(20-12(9)14(17)19-3)8-15-6-4-5-11(18-2)13(15)16/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZGNSRHYYYANQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)CN2C=CC=C(C2=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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